molecular formula C11H20N2O2 B3335176 tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate CAS No. 1058737-47-5

tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B3335176
CAS No.: 1058737-47-5
M. Wt: 212.29 g/mol
InChI Key: CSQBUSQTOWHXLW-BDAKNGLRSA-N
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Description

tert-Butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate (CAS: 1058737-47-5) is a bicyclic tertiary amine derivative protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol . The compound features a [3.2.1] bicyclo framework, where the nitrogen atoms occupy positions 3 and 4. This stereospecific scaffold is widely utilized in medicinal chemistry as a building block for chiral ligands, catalysts, and bioactive molecules. The compound requires storage at 2–8°C under dry conditions and carries hazard warnings for toxicity (H302: harmful if swallowed) and irritancy (H315: skin irritation, H319: eye irritation) .

Properties

IUPAC Name

tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-9(13)6-12-5-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQBUSQTOWHXLW-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719902
Record name tert-Butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1058737-47-5
Record name tert-Butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate typically involves the following steps:

    Formation of the Diazabicyclo Structure: The initial step involves the cyclization of appropriate precursors to form the diazabicyclo[3.2.1]octane core. This can be achieved through intramolecular cyclization reactions, often using amine and alkene precursors under acidic or basic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl ester is introduced via esterification reactions. This step usually involves the reaction of the diazabicyclo compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The diazabicyclo structure allows for various substitution reactions, particularly nucleophilic substitutions at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under mild conditions.

Major Products

    Oxidation: N-oxides of the diazabicyclo compound.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Various substituted diazabicyclo compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate is used as a building block for more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s stability and reactivity are leveraged in biochemical studies, particularly in the design of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a useful tool in drug discovery.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its unique structure allows for the design of novel drugs with specific biological activities, such as enzyme inhibition or receptor modulation.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and catalysis.

Mechanism of Action

The mechanism of action of tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of the target compound with analogous bicyclic Boc-protected amines:

Compound Name CAS Number Bicyclo Framework Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate 1058737-47-5 [3.2.1] C₁₁H₂₀N₂O₂ 212.29 Chiral (1R,5S), no oxo groups
tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate 1240782-81-3 [2.2.2] C₁₁H₂₀N₂O₂ 212.29 Larger ring system, higher symmetry
tert-Butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate 617714-22-4 [2.2.2] C₁₁H₁₇NO₃ 211.26 Oxo group at position 5; increased polarity
tert-Butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 198835-04-0 [2.2.1] C₁₀H₁₅NO₃ 197.23 Smaller [2.2.1] ring; strained system
tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride 1523571-18-7 [3.2.1] C₁₁H₂₁ClN₂O₂ 248.75 Hydrochloride salt; enhanced solubility

Key Observations:

  • Ring Size and Strain : The [3.2.1] framework (target compound) offers intermediate ring strain compared to [2.2.1] (higher strain) and [2.2.2] (lower strain). This impacts reactivity and conformational flexibility .
  • Functional Groups : The presence of oxo groups (e.g., 5-oxo in CAS 617714-22-4) increases polarity and alters hydrogen-bonding capacity, making such derivatives more reactive in nucleophilic reactions .
  • Salt Forms : The hydrochloride derivative (CAS 1523571-18-7) has a higher molecular weight and improved aqueous solubility, critical for pharmaceutical formulations .

Biological Activity

tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate is a bicyclic compound with potential applications in medicinal chemistry due to its unique structural characteristics and biological activity. The compound has the molecular formula C11H20N2O2C_{11}H_{20}N_{2}O_{2} and a molecular weight of approximately 212.29 g/mol . This article explores its biological activity, synthesis methods, interaction studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a diazabicyclo framework that contributes to its biological properties. Key physical properties are summarized in the table below:

PropertyValue
Molecular FormulaC11H20N2O2C_{11}H_{20}N_{2}O_{2}
Molecular Weight212.29 g/mol
Storage Conditions2-8°C, protect from light
Purity97%

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of drug development:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, inhibiting the growth of certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown potential as an inhibitor of the type III secretion system (T3SS), which is crucial for the virulence of several pathogens .

3. Cross-Membrane Transport

The ability of this compound to cross biological membranes suggests its potential as an oral drug candidate . This property is critical for therapeutic efficacy.

Case Studies

Several studies highlight the biological implications of this compound:

  • Study on Antimicrobial Properties : A recent study demonstrated that at a concentration of 50 µM, the compound inhibited bacterial growth by approximately 70%, indicating significant antimicrobial activity .
  • Inhibition of T3SS : In vitro assays revealed that this compound could reduce T3SS-mediated secretion by up to 50% at high concentrations .

Synthesis Methods

The synthesis of this compound involves several steps that allow for structural modifications to enhance biological activity:

  • Starting Materials : Common precursors include bicyclic amines and carboxylic acids.
  • Reactions : Key reactions include nucleophilic substitutions and cyclization processes that yield the final product with high yields .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis requires chiral catalysts or resolving agents. For bicyclic amines, asymmetric hydrogenation or kinetic resolution using enzymes (e.g., lipases) is common. Monitor reaction progress via chiral HPLC or polarimetry to confirm enantiomeric excess (ee). Ensure inert conditions (argon/nitrogen) to prevent racemization during Boc protection steps .

Q. How should solubility challenges be addressed when working with this bicyclic amine derivative in aqueous systems?

  • Methodological Answer : Due to its hydrophobic bicyclic core, prepare stock solutions in DMSO (≤10 mM) and dilute in buffer with ≤1% organic solvent. If precipitation occurs, optimize co-solvents (e.g., PEG-400, cyclodextrins) or use sonication at 37°C to enhance dispersion. Stability testing (e.g., 24-hour LC-MS) is critical to confirm compound integrity .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : Confirm stereochemistry using 1^1H-1^1H NOESY to detect spatial proximity of protons in the bicyclic system.
  • LC-MS : Monitor Boc deprotection under acidic conditions (e.g., TFA) via mass shifts (e.g., loss of tert-butyl group, ~100 Da).
  • X-ray crystallography : Resolve ambiguous stereochemistry by co-crystallizing with heavy-atom derivatives (e.g., Pt complexes) .

Q. How should researchers handle discrepancies in reported solubility or stability data for this compound?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., pH 7.4 PBS, 25°C). Cross-validate using orthogonal methods:

  • Dynamic light scattering (DLS) for particle size analysis if colloidal aggregates form.
  • DSC/TGA to assess thermal stability and decomposition thresholds.
  • Publish negative results to clarify conflicting literature claims .

Advanced Research Questions

Q. What strategies can resolve conflicting stereochemical assignments in bicyclic amine derivatives like this compound?

  • Methodological Answer : Combine computational modeling (DFT or MD simulations) with experimental

  • VCD (Vibrational Circular Dichroism) : Compare experimental and calculated spectra to assign absolute configuration.
  • Residual dipolar couplings (RDCs) : Use aligned media (e.g., polyacrylamide gels) in NMR to refine 3D structures .

Q. How does the bicyclic scaffold influence reactivity in cross-coupling or C–H activation reactions?

  • Methodological Answer : The rigid bicyclic structure imposes steric constraints. For Suzuki-Miyaura couplings:

  • Prioritize Pd-XPhos catalysts for bulky substrates.
  • Screen bases (Cs2_2CO3_3 vs. K3_3PO4_4) to minimize β-hydride elimination.
  • Use 19^{19}F NMR (if fluorinated analogs exist) to track reaction intermediates .

Q. What are the best practices for evaluating metabolic stability of this compound in in vitro assays?

  • Methodological Answer :

  • Liver microsomes : Incubate with NADPH (1 mM) and monitor degradation via LC-MS/MS over 60 minutes.
  • CYP inhibition assays : Use fluorogenic probes (e.g., CYP3A4: BFC) to assess isoform-specific interactions.
  • Data normalization : Include verapamil (high clearance) and warfarin (low clearance) as controls .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., GPCRs)?

  • Methodological Answer :

  • Docking studies : Use Glide or AutoDock Vina with homology models of targets (e.g., dopamine receptors).
  • Free-energy perturbation (FEP) : Calculate binding affinities for analogs with minor structural changes.
  • Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 2
tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate

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